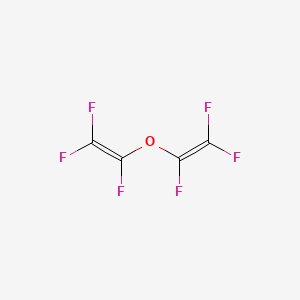
2,3-Dimethyl-3-octene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-3-octene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C10H20, and it is a branched hydrocarbon with two methyl groups attached to the third carbon of the octene chain. This compound is part of a broader class of unsaturated hydrocarbons, which are known for their reactivity due to the presence of double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-3-octene can be synthesized through various organic reactions. One common method involves the dehydration of alcohols. For instance, 2,3-dimethyl-3-octanol can be dehydrated using an acid catalyst such as sulfuric acid or phosphoric acid to yield this compound. The reaction typically requires heating to facilitate the elimination of water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons or the oligomerization of smaller alkenes. Catalysts such as zeolites or metal oxides are often employed to enhance the efficiency and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-3-octene undergoes various chemical reactions typical of alkenes, including:
Hydrogenation: The addition of hydrogen in the presence of a metal catalyst (e.g., palladium, platinum) to convert the alkene into an alkane.
Halogenation: The addition of halogens (e.g., bromine, chlorine) across the double bond to form dihalogenated products.
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to form alkyl halides.
Oxidation: Reactions with oxidizing agents such as potassium permanganate or ozone to form diols or carbonyl compounds.
Common Reagents and Conditions
Hydrogenation: Requires a metal catalyst and hydrogen gas under moderate pressure and temperature.
Halogenation: Typically performed at room temperature using halogen gases or halogenated solvents.
Hydrohalogenation: Carried out with hydrogen halides in an inert solvent.
Oxidation: Conducted with oxidizing agents in aqueous or organic solvents.
Major Products Formed
Hydrogenation: Produces 2,3-dimethyloctane.
Halogenation: Yields 2,3-dimethyl-3,4-dihalo-octane.
Hydrohalogenation: Forms 2,3-dimethyl-3-halo-octane.
Oxidation: Results in diols or carbonyl compounds depending on the oxidizing agent used.
Scientific Research Applications
2,3-Dimethyl-3-octene has various applications in scientific research and industry:
Chemistry: Used as a model compound to study the reactivity of alkenes and the mechanisms of addition reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug synthesis or as a precursor to biologically active molecules.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in organic synthesis.
Mechanism of Action
The reactivity of 2,3-dimethyl-3-octene is primarily due to the presence of the carbon-carbon double bond, which acts as a site for various addition reactions. The double bond can interact with electrophiles, leading to the formation of carbocation intermediates that undergo further transformations. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
2,3-Dimethyl-3-octene can be compared with other similar alkenes such as:
2,3-Dimethyl-2-octene: Another isomer with the double bond at a different position.
3-Octene: A straight-chain alkene without branching.
2-Octene: An alkene with the double bond at the second position.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of products formed in chemical reactions.
Properties
Molecular Formula |
C10H20 |
|---|---|
Molecular Weight |
140.27 g/mol |
IUPAC Name |
(E)-2,3-dimethyloct-3-ene |
InChI |
InChI=1S/C10H20/c1-5-6-7-8-10(4)9(2)3/h8-9H,5-7H2,1-4H3/b10-8+ |
InChI Key |
JALWYNJFGYTGKB-CSKARUKUSA-N |
Isomeric SMILES |
CCCC/C=C(\C)/C(C)C |
Canonical SMILES |
CCCCC=C(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
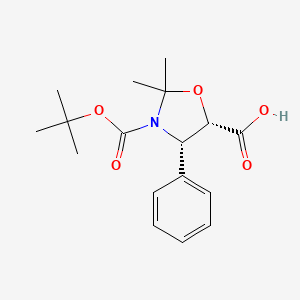
![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)
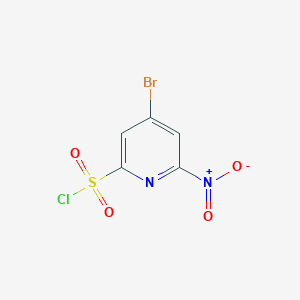
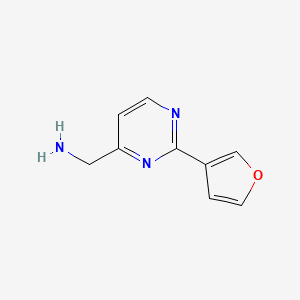
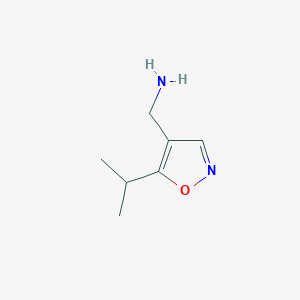
![3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13438829.png)
![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
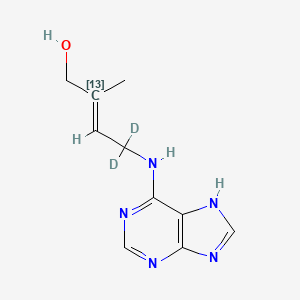
![N(amino)-Des(N-(Methoxycarbonyl)-3-methyl-L-valinamido)-[(4S)-4-(1,1-Dimethylethyl)-2,5-dioxo-1-imidazolidinyl] Atazanavir](/img/structure/B13438848.png)
